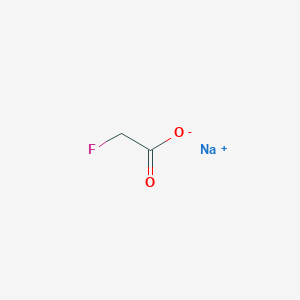

sodium;2-fluoroacetate

Descripción general

Descripción

Vorapaxar . Vorapaxar is a synthetic compound that belongs to the class of thrombin receptor antagonists. It is primarily used as an antiplatelet agent to prevent thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vorapaxar is synthesized through a multi-step process that involves the formation of several key intermediates. The synthesis begins with the preparation of the core structure, followed by the introduction of various functional groups to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of Vorapaxar involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high-quality product suitable for pharmaceutical use.

Análisis De Reacciones Químicas

Saponification of Ethyl Fluoroacetate

Ethyl fluoroacetate undergoes alkaline hydrolysis with sodium hydroxide in ethanol:

Conditions :

-

Temperature: 0°C

-

Solvent: Absolute ethanol

Fluorination of Methyl Bromoacetate

Methyl bromoacetate reacts with potassium fluoride under anhydrous conditions:

Conditions :

-

Temperature: 100°C for 30 minutes

-

Catalyst: Acetamide (1:1 ratio with KF)

-

Yield: 58% methyl fluoroacetate, subsequently saponified to sodium 2-fluoroacetate

Thermal Degradation

Aqueous Stability

-

pH Stability : Stable across all pH levels in aqueous solutions .

-

Hydrolysis : Resistant to hydrolysis due to the strong C-F bond (bond dissociation energy ~452 kJ/mol) .

Solubility and Reactivity in Solvents

| Solvent | Solubility (g/dL) | Notes |

|---|---|---|

| Water | 111 | High solubility at 25°C |

| Methanol | 5 | Moderate solubility |

| Ethanol | 1.4 | Limited solubility |

| Acetone | 0.04 | Nearly insoluble |

The compound’s solubility profile influences its reactivity in organic and aqueous media.

Metabolic Activation

Sodium 2-fluoroacetate is metabolized via the citric acid cycle :

Enzyme Inhibition

Fluorocitrate inhibits aconitase , blocking citrate-to-isocitrate conversion:

-

Mechanism : Fluorocitrate binds irreversibly to aconitase’s sulfhydryl groups .

-

Consequence : Citrate accumulation (5-fold in rat liver perfusion studies ), ATP depletion, and cellular energy failure .

Acid-Base Reactions

As a sodium salt of a weak acid (fluoroacetic acid, pKa ~2.6), it reacts as a base:

-

Heat Generation : Neutralization with acids releases moderate heat .

-

pH in Solution : Aqueous solutions are weakly basic (pH >7) .

Toxicology and Species-Specific Reactivity

| Species | LD₅₀ (mg/kg) | Primary Organ Affected |

|---|---|---|

| Humans | 2–10 | Cardiac/Respiratory |

| Dogs | 0.1–0.3 | Cardiac |

| Rats | 0.2–0.5 | Testes (atrophy) |

| Sheep | 0.3–0.7 | Cardiac |

Key Findings :

Aplicaciones Científicas De Investigación

Pest Control

Rodenticide Use

Sodium fluoroacetate is predominantly used as a rodenticide. It is registered in the United States for use in livestock protection collars to deter predators such as coyotes from attacking sheep and goats. The collars release a lethal dose of sodium fluoroacetate when bitten by a predator, effectively controlling livestock predation .

Case Study: Livestock Protection Collars

- Application : The collars are designed to be used in areas with high predation rates.

- Mechanism : Sodium fluoroacetate disrupts metabolic pathways, leading to energy depletion and eventual death within hours after ingestion .

- Effectiveness : Studies indicate that the method is selective for predators while minimizing risks to non-target species .

Environmental Monitoring and Analysis

Sodium fluoroacetate's presence in the environment necessitates effective monitoring methods due to its potential toxicity. Analytical techniques such as liquid chromatography/tandem mass spectrometry (LC-MS/MS) have been developed for detecting sodium fluoroacetate in potable water sources.

Table 1: Analytical Method Parameters for Sodium Fluoroacetate Detection

| Parameter | Value |

|---|---|

| Monitored Transition | 77.1 > 57.3 |

| Dwell Time (ms) | 100 |

| Collision Energy (eV) | 14 |

| Retention Time (min) | 19.4 |

This method allows for the detection of sodium fluoroacetate at low concentrations, ensuring safety in water supplies .

Ecotoxicological Studies

Research has highlighted the ecotoxicological effects of sodium fluoroacetate on soil organisms and aquatic ecosystems. Its impact on microbial processes is significant, as it can inhibit microbial metabolism essential for nutrient cycling.

Case Study: Soil Microbial Function

- Objective : Investigate the effects of sodium fluoroacetate on soil microfauna.

- Findings : Exposure to sodium fluoroacetate inhibited nitrate mineralization, indicating potential disruption to soil health and fertility .

Conservation Efforts

In New Zealand, sodium fluoroacetate is used strategically in conservation efforts to manage introduced mammalian pests that threaten native species. Its application aims to protect endangered flora and fauna while balancing ecological health.

Table 2: Conservation Applications of Sodium Fluoroacetate

| Application Area | Description |

|---|---|

| Target Species Control | Control of invasive species affecting native wildlife |

| Ecological Impact Studies | Long-term studies on effects on native bird populations |

Despite its effectiveness, the use of sodium fluoroacetate remains controversial due to concerns about non-target species and public perceptions .

Toxicological Research

Sodium fluoroacetate's toxicity has been extensively studied, revealing its mechanism of action at the biochemical level. It interferes with metabolic pathways, leading to severe physiological effects in mammals.

Toxicity Assessment Findings

Mecanismo De Acción

Vorapaxar exerts its effects by inhibiting the thrombin receptor, also known as protease-activated receptor-1 (PAR-1). This inhibition prevents thrombin-induced platelet aggregation, reducing the risk of thrombotic events. The molecular targets of Vorapaxar include the PAR-1 receptor on platelets, and its pathway involves the disruption of thrombin signaling, leading to decreased platelet activation and aggregation .

Comparación Con Compuestos Similares

Vorapaxar is unique among antiplatelet agents due to its specific inhibition of the PAR-1 receptor. Similar compounds include:

Aspirin: Inhibits cyclooxygenase-1 (COX-1) to prevent platelet aggregation.

Clopidogrel: Blocks the P2Y12 receptor on platelets, inhibiting ADP-mediated aggregation.

Ticagrelor: Also targets the P2Y12 receptor but with a different mechanism of action compared to Clopidogrel.

Vorapaxar’s uniqueness lies in its selective inhibition of the PAR-1 receptor, which provides an alternative pathway for antiplatelet therapy, especially in patients who may not respond well to other antiplatelet agents .

Propiedades

IUPAC Name |

sodium;2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFYQVQAXANWJU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.